Isodecyl benzoate
Overview
Description
Isodecyl benzoate is an organic compound with the molecular formula C17H26O2 . It is an ester formed from benzoic acid and isodecyl alcohol. This compound is commonly used in various industrial applications due to its unique properties, such as its ability to act as a plasticizer and solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isodecyl benzoate is typically synthesized through an esterification reaction between benzoic acid and isodecyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous reactors to maintain a steady state of reaction. The reactants are fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Isodecyl benzoate can undergo various chemical reactions, including:
Oxidation: Under strong oxidative conditions, the benzoate group can be oxidized to form benzoic acid derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isodecyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Benzoic acid and isodecyl alcohol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Isodecyl benzoate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of isodecyl benzoate primarily involves its ability to interact with various molecular targets through its ester functional group. This interaction can lead to changes in the physical properties of materials, such as increased flexibility and reduced brittleness in polymers . Additionally, its solvent properties allow it to dissolve various organic compounds, facilitating chemical reactions and processes .
Comparison with Similar Compounds
Isodecyl benzoate can be compared with other similar compounds, such as:
2-Ethylhexyl benzoate: Another benzoate ester used as a plasticizer and solvent.
Dipropylene glycol dibenzoate: Used as a plasticizer in PVC and other polymers.
Uniqueness
This compound is unique due to its specific alkyl chain length and branching, which provide distinct physical and chemical properties. Its ability to act as both a plasticizer and solvent makes it versatile in various applications .
Properties
IUPAC Name |
8-methylnonyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDYULRADYGBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152957 | |
Record name | Benzoic acid, isodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120657-54-7 | |
Record name | Benzoic acid, isodecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120657547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, isodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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